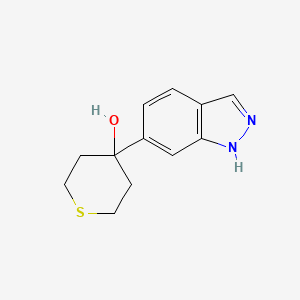

4-(1H-Indazol-6-YL)-tetrahydro-thiopyran-4-OL

Description

Properties

IUPAC Name |

4-(1H-indazol-6-yl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-12(3-5-16-6-4-12)10-2-1-9-8-13-14-11(9)7-10/h1-2,7-8,15H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXNPLQBOGAXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C2=CC3=C(C=C2)C=NN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696058 | |

| Record name | 4-(1H-Indazol-6-yl)thian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-21-9 | |

| Record name | Tetrahydro-4-(1H-indazol-6-yl)-2H-thiopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Indazol-6-yl)thian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(1H-Indazol-6-YL)-tetrahydro-thiopyran-4-OL is a heterocyclic compound that combines an indazole moiety with a tetrahydro-thiopyran ring. This unique structural configuration is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₁₂H₁₄N₂OS, with a molecular weight of approximately 234.32 g/mol. The presence of both indazole and thiopyran functionalities suggests potential reactivity and interaction with various biological targets.

Research indicates that this compound may interact with several biological receptors and enzymes, influencing neurotransmitter systems and cellular signaling pathways. Notably, it has been suggested that this compound could modulate serotonin receptors, which are crucial in regulating mood and anxiety .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : The compound has shown promise in antimicrobial assays, indicating potential applications in treating infections caused by resistant bacterial strains.

- Neuroprotective Effects : Given its interaction with serotonin receptors, there is potential for neuroprotective applications, particularly in neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-(1H-Indole)-tetrahydro-thiopyran-4-OL | C₁₃H₁₅NOS | Exhibits different receptor interactions due to indole structure. |

| 5-(Tetrahydro-thiopyran-4-YL)-1H-indazole | C₁₂H₁₄N₂S | Similar structure but distinct biological activities. |

| 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole | C₁₂H₁₄N₂S | Potentially different pharmacological profiles. |

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, highlighting its potential as an antimicrobial agent against common pathogens.

- Neuropharmacological Study : Research exploring the effects on serotonin receptor modulation demonstrated that the compound could enhance serotonin signaling pathways, indicating possible applications in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1H-Indazol-6-YL)-tetrahydro-thiopyran-4-OL with analogs identified in supplier databases and crystallographic studies. Key differences in substituents, ring systems, and physicochemical properties are highlighted.

Structural Analogues from Supplier Databases

| Compound Name | Molecular Formula | Key Structural Differences | Hypothesized Impact |

|---|---|---|---|

| 1-(Tetrahydro-pyran-4-yl)-1H-pyrazol-4-ol | C₈H₁₂N₂O₂ | Pyrazole (vs. indazole), oxygen (vs. S) | Reduced lipophilicity; altered metabolic stability |

| 1-(Tetrahydro-pyran-4-yl)-cyclopropylamine | C₈H₁₅NO·HCl | Cyclopropylamine (vs. hydroxyl-indazole) | Increased basicity; potential for covalent binding |

Key Observations :

- Thiopyran vs.

- Indazole vs. Pyrazole : The indazole moiety provides a larger aromatic surface area compared to pyrazole, which may enhance π-π stacking interactions in protein binding pockets.

- Substituent Position : The 6-position substitution on indazole (vs. 5-position in some analogs) could influence steric hindrance and binding affinity in target proteins.

Crystallographic and Computational Insights

While explicit data for This compound are lacking, structural studies of related compounds using SHELX software suggest that:

- The hydroxyl group at the 4-position of thiopyran may form hydrogen bonds with biological targets, a feature absent in non-hydroxylated analogs.

- Sulfur in the thiopyran ring could engage in hydrophobic interactions or act as a hydrogen-bond acceptor, depending on the binding environment.

Research Findings and Hypotheses

Physicochemical Properties

- Molecular Weight : ~265 g/mol (estimated), comparable to analogs like 1-(Tetrahydro-pyran-4-yl)-1H-pyrazol-4-ol (MW: 168 g/mol).

- Solubility : The hydroxyl group and sulfur atom may improve aqueous solubility relative to purely hydrocarbon-based analogs.

Preparation Methods

Synthesis of the Indazole Core

The indazole moiety can be synthesized via classical methods such as:

- Cyclization of ortho-substituted phenylhydrazines with appropriate carbonyl compounds.

- Diazotization followed by intramolecular cyclization.

This step yields the 1H-indazole nucleus functionalized at the 6-position, which serves as the coupling site.

Construction of the Tetrahydrothiopyran Ring

The tetrahydrothiopyran ring is a six-membered sulfur-containing heterocycle. Its preparation involves:

- Cyclization of suitable thiol-containing precursors with dihaloalkanes or haloalcohols to form the thiopyran ring.

- Introduction of the hydroxyl group at the 4-position either by selective oxidation or by using hydroxy-substituted precursors.

Coupling of Indazole and Tetrahydrothiopyran Units

The key step is the formation of the carbon-carbon bond linking the indazole ring at position 6 to the tetrahydrothiopyran ring at position 4 bearing the hydroxyl group.

Palladium-catalyzed cross-coupling reactions , such as the Negishi coupling, are effective for this purpose. This involves the reaction of an organozinc reagent derived from the tetrahydrothiopyran moiety with a halogenated indazole derivative.

The Negishi coupling offers high functional group tolerance and allows the introduction of sp^3 carbon centers, which is important for the tetrahydrothiopyran ring system.

Automated continuous flow processes have been developed to facilitate the generation of organozinc reagents and subsequent coupling, improving efficiency and reproducibility.

Detailed Research Findings on Preparation

A recent study published in the Journal of Medicinal Chemistry (2023) describes an end-to-end automated synthesis protocol for C(sp^3)-enriched drug-like molecules using Negishi coupling as a key step. Although the study focuses broadly on heteroaryl coupling, the methodology is directly applicable to the preparation of compounds like this compound due to the presence of sp^3 carbons in the thiopyran ring.

Key points from this research include:

- Automated generation of organozinc reagents from alkyl halides relevant to the tetrahydrothiopyran fragment.

- Pd-catalyzed Negishi coupling of these organozinc reagents with halogenated indazole derivatives under continuous flow conditions.

- Automated liquid-liquid extraction and purification steps minimizing manual intervention.

- The process yields high purity products with improved drug-like properties due to increased sp^3 character.

This approach represents a modern, scalable, and efficient synthetic route for the preparation of such complex heterocyclic compounds.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indazole ring formation | Ortho-substituted phenylhydrazine + carbonyl | 6-substituted 1H-indazole core |

| 2 | Tetrahydrothiopyran ring synthesis | Thiol + dihaloalkane/hydroxy haloalkane | Hydroxy-substituted tetrahydrothiopyran |

| 3 | Organometallic reagent formation | Alkyl halide → organozinc reagent (automated) | Organometallic intermediate for coupling |

| 4 | Pd-catalyzed Negishi coupling | Halogenated indazole + organozinc reagent, Pd catalyst, continuous flow | Coupled product: this compound |

| 5 | Purification | Automated liquid-liquid extraction, preparative HPLC | Pure final compound |

Additional Notes on Preparation

- The stereochemistry at the 4-position of the tetrahydrothiopyran ring bearing the hydroxyl group can be controlled by the choice of starting materials and reaction conditions.

- The use of continuous flow chemistry and automation enhances reproducibility and scalability, which is critical for medicinal chemistry applications.

- The synthetic route avoids harsh conditions that could degrade sensitive heterocyclic rings.

- Alternative coupling methods (e.g., Suzuki or Stille coupling) may be less effective due to the specific functional groups and sp^3 carbon centers involved.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(1H-Indazol-6-YL)-tetrahydro-thiopyran-4-OL, and what challenges arise during its purification?

- Methodological Answer : Synthesis typically involves coupling tetrahydro-thiopyran-4-ol derivatives with indazole precursors via nucleophilic substitution or transition-metal-catalyzed reactions. For example, analogous heterocyclic couplings (e.g., pyrimidinone derivatives in ) use ethanol reflux conditions, but yields may vary due to steric hindrance from the indazole substituent. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization (e.g., DMF-EtOH mixtures as in ). Monitoring reaction progress via TLC (silica gel, UV visualization) is critical to isolate the target compound .

Q. How should researchers characterize the stereochemical configuration of the hydroxyl group in tetrahydro-thiopyran-4-ol derivatives?

- Methodological Answer : Use a combination of H NMR (to assess coupling constants for axial/equatorial hydroxyl orientation) and X-ray crystallography for definitive stereochemical assignment. Polarimetry can also confirm optical activity if chiral centers exist. For intermediates like tetrahydro-thiopyran-4-one ( ), NIST-referenced IR and mass spectrometry data (e.g., m/z 118.20) aid in structural validation .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Based on tetrahydro-thiopyran-4-ol derivatives (), wear N95 masks, nitrile gloves, and chemical goggles to avoid inhalation or dermal contact. Work under fume hoods with HEPA filters, and dispose of waste via neutralization (e.g., activated carbon adsorption for organic residues). Emergency procedures include eye irrigation with saline (15+ minutes) and immediate medical evaluation for ingestion .

Advanced Research Questions

Q. How can conflicting data on the compound’s aqueous solubility and stability be resolved experimentally?

- Methodological Answer : Conduct pH-dependent stability studies (e.g., 1–13 pH range) using HPLC to monitor degradation products. Solubility can be quantified via shake-flask method with UV-Vis calibration curves. For discrepancies, compare results across solvents (DMSO, PBS) and temperatures (4°C vs. 25°C). Cross-reference with NIST thermodynamic data ( ) to validate findings .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for functionalization?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc), PdCl(PPh)) under inert atmospheres to enhance Suzuki-Miyaura coupling efficiency. Ligands like SPhos or XPhos may mitigate steric effects from the indazole moiety. Use DFT calculations to predict reactive sites (e.g., sulfur in thiopyran vs. nitrogen in indazole) and guide functionalization .

Q. How do structural modifications (e.g., replacing -OH with -SH) impact the compound’s biological activity?

- Methodological Answer : Synthesize analogs via Mitsunobu reaction (for -OH to -SH substitution) and evaluate cytotoxicity in cell lines (e.g., HEK293, HeLa) using MTT assays. Compare IC values and molecular docking results (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibition). Address contradictions by standardizing assay conditions (e.g., serum-free media to avoid protein binding artifacts) .

Q. What computational methods best predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 metabolism. Molecular dynamics simulations (AMBER or GROMACS) can assess membrane permeability. Validate predictions with in vitro Caco-2 cell assays and in vivo rodent studies. Discrepancies between predicted and observed half-lives may arise from unaccounted protein binding, requiring LC-MS/MS plasma analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.